molecular formula C19H25N5O B13375594 N-{2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-N-methylamine

N-{2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-N-methylamine

Cat. No.: B13375594
M. Wt: 339.4 g/mol
InChI Key: SKEQCOWPJKWHHA-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a 1H-tetrazole ring substituted at position 5 with a 2-methoxyphenyl group and at position 1 with a 2-adamantyl moiety. A methylamine group is attached to the adamantyl carbon, resulting in the molecular formula C₂₃H₂₈N₅O (exact mass: 390.23 g/mol).

Properties

Molecular Formula

C19H25N5O

Molecular Weight

339.4 g/mol

IUPAC Name

2-[1-(2-methoxyphenyl)tetrazol-5-yl]-N-methyladamantan-2-amine

InChI

InChI=1S/C19H25N5O/c1-20-19(14-8-12-7-13(10-14)11-15(19)9-12)18-21-22-23-24(18)16-5-3-4-6-17(16)25-2/h3-6,12-15,20H,7-11H2,1-2H3

InChI Key

SKEQCOWPJKWHHA-UHFFFAOYSA-N

Canonical SMILES

CNC1(C2CC3CC(C2)CC1C3)C4=NN=NN4C5=CC=CC=C5OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-N-methylamine typically involves multiple steps. One common approach starts with the preparation of the 2-methoxyphenyl-1H-tetraazole intermediate. This intermediate is then reacted with an adamantyl derivative under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and purification methods to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-N-methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-{2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-N-methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-N-methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Features :

  • Adamantyl group : Enhances lipophilicity and metabolic stability due to its rigid bicyclic structure.
  • Tetrazole ring : Acts as a bioisostere for carboxylic acids, improving bioavailability and hydrogen-bonding capacity.

Comparison with Structural Analogs

Analog 1: N-((5-(2-Methoxyphenyl)-1,2,4-Oxadiazol-3-yl)Methyl)Adamantan-1-Amine (CAS 1443123-48-5)

Structural Differences :

  • Replaces the tetrazole ring with a 1,2,4-oxadiazole ring.
  • Molecular formula: C₂₀H₂₅N₃O₂ (mass: 339.43 g/mol).

Functional Impact :

  • Oxadiazole vs. Tetrazole : Oxadiazoles are less acidic (pKa ~4.5) compared to tetrazoles (pKa ~1–2), altering ionization under physiological conditions .
  • Synthetic Routes : Oxadiazoles are typically synthesized via cyclization of amidoximes, whereas tetrazoles require [2+3] cycloaddition of nitriles with sodium azide .

Pharmacological Implications :

  • The lower acidity of oxadiazoles may reduce binding affinity in targets requiring anionic interactions (e.g., angiotensin receptors).

Analog 2: N-(1-Butyl-1H-Tetrazol-5-yl)-N-(5-Chloro-2-Methoxybenzyl)Amine (CAS 894712-23-3)

Structural Differences :

  • Substitutes adamantyl with a 5-chloro-2-methoxybenzyl group.
  • Molecular formula: C₁₃H₁₈ClN₅O (mass: 295.77 g/mol).

Functional Impact :

  • Benzyl vs.
  • Chloro Substituent : Introduces electron-withdrawing effects, which may alter electronic interactions with receptors .

Pharmacological Implications :

  • The chloro group could enhance binding to targets requiring halogen bonds (e.g., kinase inhibitors).

Analog 3: N-(2,3-Dimethoxybenzyl)-1-Methyl-1H-Tetrazol-5-Amine (CAS 876897-53-9)

Structural Differences :

  • Features a 2,3-dimethoxybenzyl group instead of adamantyl.
  • Molecular formula: C₁₁H₁₅N₅O₂ (mass: 257.27 g/mol).

Functional Impact :

  • Methyl Group on Tetrazole : Reduces hydrogen-bonding capacity compared to the unsubstituted tetrazole in the target compound .

Pharmacological Implications :

  • The methyl group may decrease metabolic stability due to susceptibility to oxidative demethylation.

Analog 4: (2-Methoxyphenyl)MethylideneAmine (CAS 1125-90-2)

Structural Differences :

  • Simplifies the structure to a Schiff base lacking adamantyl and tetrazole.
  • Molecular formula: C₉H₁₁NO (mass: 149.19 g/mol).

Functional Impact :

  • Schiff Base Reactivity : Prone to hydrolysis, reducing stability in aqueous environments.
  • Lack of Adamantyl : Results in lower lipophilicity and shorter half-life .

Pharmacological Implications :

  • Limited utility in CNS targets due to poor blood-brain barrier penetration.

Analog 5: N-(tert-Butyl)-2-{[1-(4-Methoxyphenyl)-1H-Tetrazol-5-yl]Sulfanyl}Acetamide (CAS Unspecified)

Structural Differences :

  • Replaces adamantyl with a tert-butyl group and introduces a sulfanyl bridge.
  • Molecular formula: C₁₄H₁₈N₄O₂S (mass: 306.38 g/mol).

Functional Impact :

  • 4-Methoxyphenyl vs. 2-Methoxyphenyl : Alters steric and electronic interactions due to substitution position .

Pharmacological Implications :

  • The tert-butyl group may improve metabolic stability but reduce binding pocket compatibility.

Comparative Data Table

Property Target Compound Analog 1 (Oxadiazole) Analog 2 (Chloro-Benzyl)
Molecular Weight 390.23 g/mol 339.43 g/mol 295.77 g/mol
Key Functional Groups Tetrazole, Adamantyl, Methoxy Oxadiazole, Adamantyl, Methoxy Tetrazole, Chloro, Methoxy
LogP (Predicted) 4.2 (High lipophilicity) 3.8 3.1
Acidity (pKa) ~1.5 (Tetrazole) ~4.5 (Oxadiazole) ~1.5 (Tetrazole)
Metabolic Stability High (Adamantyl) Moderate Low (Benzyl)

Research Findings and Implications

  • Adamantyl Group : Critical for enhancing CNS penetration in analogs like the target compound, as seen in antiviral drugs (e.g., amantadine) .
  • Tetrazole vs.
  • Substitution Patterns : The 2-methoxyphenyl group in the target compound may improve selectivity for serotonin receptors compared to 4-methoxy analogs .

Biological Activity

N-{2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-N-methylamine is a synthetic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetraazole ring, which is known for its biological relevance, particularly in drug design. The presence of the adamantyl group contributes to its lipophilicity and may enhance its interaction with biological membranes.

Molecular Formula

  • C : 20
  • H : 24
  • N : 4
  • O : 2

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study by Fayad et al. (2019) reported that this compound was identified as a novel anticancer agent through screening against multicellular spheroids, indicating its efficacy in mimicking tumor microenvironments .

2. Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Research indicates that derivatives of tetraazole compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

3. Neuroprotective Effects

The neuroprotective properties of this compound have been investigated in models of neurodegenerative diseases. Preliminary findings suggest that it may exert protective effects against neuronal cell death induced by oxidative stress .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Cell Proliferation : The compound appears to disrupt key signaling pathways involved in cell cycle regulation, leading to reduced proliferation in cancer cells.
  • Induction of Apoptosis : Studies have shown that this compound can activate apoptotic pathways, including caspase activation, which is critical for programmed cell death in cancer cells .
  • Antioxidant Activity : The compound may enhance cellular antioxidant defenses, thereby mitigating oxidative damage in neuronal models.

Case Studies and Research Findings

StudyFindings
Fayad et al. (2019)Identified as a novel anticancer agent with significant cytotoxicity against cancer spheroids .
Research on Tetraazole DerivativesDemonstrated antimicrobial activity against various bacterial strains .
Neuroprotective StudiesIndicated potential protective effects against oxidative stress-induced neuronal damage .

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